molecular formula C10H19N B2485779 (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287317-30-8

(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine

Cat. No.: B2485779
CAS No.: 2287317-30-8
M. Wt: 153.269
InChI Key: MTHSWAVQXQIMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, tert-butyl groups, and acetylenic groups, making it valuable in drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine typically involves the use of [1.1.1]propellane as a key intermediate. One common method is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane. This method allows for the introduction of various substituents at the 1,3-positions of the bicyclo[1.1.1]pentane core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce various amines or hydrocarbons .

Scientific Research Applications

(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are typically occupied by para-substituted benzene rings or tert-butyl groups. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-tert-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine
  • 1,3-Disubstituted Bicyclo[1.1.1]pentanes
  • Bicyclo[1.1.1]pentylamines

Uniqueness

(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine is unique due to its specific butyl substitution, which imparts distinct physicochemical properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific molecular interactions and properties are required .

Properties

IUPAC Name

(3-butyl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-4-9-5-10(6-9,7-9)8-11/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHSWAVQXQIMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CC(C1)(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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